molecular formula C12H13N3 B561941 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine CAS No. 1020719-03-2

2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine

Cat. No.: B561941
CAS No.: 1020719-03-2
M. Wt: 202.275
InChI Key: ZZARKLLLBRWNNV-FIBGUPNXSA-N
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Description

2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine is a compound with the molecular formula C12H13N3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine typically involves the reaction of 2-amino-5-phenylpyridine with methyl-d3 amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methylpyridine
  • 2-Amino-4-methylpyridine
  • 2-Amino-5-phenylpyridine

Uniqueness

2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine is unique due to the presence of the deuterium-labeled methyl group, which can be used in isotopic labeling studies. This feature allows for the tracking of the compound in biological systems and provides insights into its metabolic pathways .

Properties

IUPAC Name

5-phenyl-3-N-(trideuteriomethyl)pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-14-11-7-10(8-15-12(11)13)9-5-3-2-4-6-9/h2-8,14H,1H3,(H2,13,15)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZARKLLLBRWNNV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CC(=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC1=C(N=CC(=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675606
Record name N~3~-(~2~H_3_)Methyl-5-phenylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-03-2
Record name N~3~-(~2~H_3_)Methyl-5-phenylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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